molecular formula C16H12Cl2N2O3S B2836435 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034594-54-0

2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Numéro de catalogue: B2836435
Numéro CAS: 2034594-54-0
Poids moléculaire: 383.24
Clé InChI: TYPYNIJVERLTQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has a molecular weight of 441.85 g/mol.

Mécanisme D'action

2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, this compound prevents the activation and proliferation of B-cells, which are involved in the development of various diseases. Additionally, this compound has been shown to inhibit the activity of other kinases, including JAK3 and ITK, further enhancing its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of B-cell proliferation, suppression of T-cell activation, and anti-inflammatory effects. In preclinical studies, this compound has been found to be well-tolerated and has demonstrated a favorable pharmacokinetic profile, making it a promising candidate for further clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide in lab experiments include its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound.

Orientations Futures

There are several future directions for the research and development of 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide. One area of focus is the clinical evaluation of this compound in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to optimize the dosing and administration of this compound, as well as to investigate its potential combination with other therapies. Finally, ongoing research is focused on the discovery of novel BTK inhibitors with improved potency and selectivity, which may lead to the development of more effective treatments for a range of diseases.

Méthodes De Synthèse

The synthesis of 2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves a multi-step process that starts with the preparation of 2-(furan-2-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form the desired product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

2,5-dichloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In autoimmune disorders, this compound has been found to suppress the activation of T-cells, which play a key role in the pathogenesis of these diseases. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

2,5-dichloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-12-3-4-13(18)16(9-12)24(21,22)20-10-11-5-6-19-14(8-11)15-2-1-7-23-15/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPYNIJVERLTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.